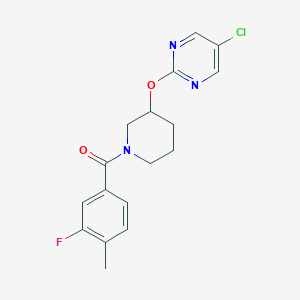

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a chemical compound that has been studied for its potential applications in the field of medicine . It is related to a class of compounds known as GPR119 agonists, which have been shown to stimulate glucose-dependent insulin release and promote secretion of the incretin GLP-1 . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Scientific Research Applications

Analgesic Properties in Neuropathic Pain

High-efficacy activation of 5-HT1A receptors by selective agonists, such as certain fluoro-phenyl-piperidin-yl-methanone derivatives, has been demonstrated to exert long-term analgesia in models of chronic neuropathic pain. Specifically, these compounds have shown a curative-like action on allodynia following spinal cord injury, indicating potential therapeutic applications for pathological pain management (Colpaert et al., 2004).

Antidepressant Potential

Further research into pyridinemethylamine derivatives with 5-HT1A receptor agonist activity has revealed compounds with enhanced oral bioavailability and significant antidepressant potential. These findings suggest potential applications in the treatment of depression, highlighting the importance of specific structural modifications to improve therapeutic outcomes (Vacher et al., 1999).

Drug Formulation and Bioavailability

Studies have also focused on developing suitable formulations for poorly water-soluble compounds intended for arrhythmia treatment. These investigations aim to improve in vivo exposure and bioavailability, which is crucial for the early stages of drug development and clinical evaluations (Burton et al., 2012).

Imaging Applications in Parkinson's Disease

The synthesis of novel PET agents for imaging LRRK2 enzyme in Parkinson's disease has been explored, indicating the potential diagnostic applications of related compounds. Such research underscores the utility of specific chemical scaffolds in developing tools for neurological disease diagnosis and monitoring (Wang et al., 2017).

Structural and Theoretical Studies

Investigations into the synthesis, crystal structure, and theoretical calculations of related compounds have provided insights into their molecular structures and physicochemical properties. These studies are foundational for understanding the interactions and mechanisms underlying the biological activities of these compounds (Huang et al., 2021).

Mechanism of Action

Target of Action

The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These actions affect the insulin signaling pathway and the incretin pathway, respectively, leading to improved glucose control and potential therapeutic effects in type 2 diabetes .

Pharmacokinetics

It was noted that dosing of this compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .

Result of Action

The result of the action of this compound is the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to improved glucose control, which is beneficial in the management of type 2 diabetes .

Biochemical Analysis

Biochemical Properties

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone interacts with GPR119, which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes secretion of the incretin GLP-1 .

Cellular Effects

The compound influences cell function by stimulating insulin release and promoting GLP-1 secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GPR119 and acting as an agonist . This leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O2/c1-11-4-5-12(7-15(11)19)16(23)22-6-2-3-14(10-22)24-17-20-8-13(18)9-21-17/h4-5,7-9,14H,2-3,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCSCLBTEXKDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2962540.png)

![Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2962542.png)

![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)

![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)